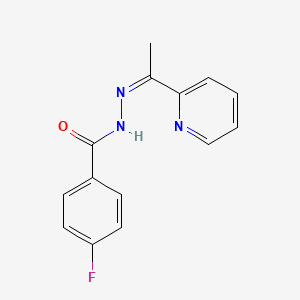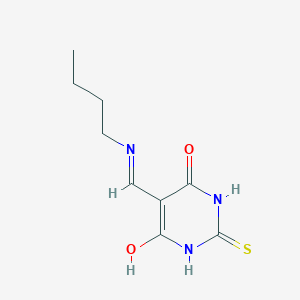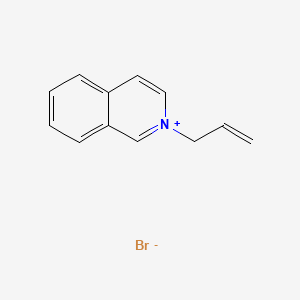
Lethal toxin inhibitor DN1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C₁₄H₁₂FN₃O. It is known for its unique structural properties, which include a fluorine atom attached to a benzene ring and a hydrazide group linked to a pyridine ring through an ethylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with 2-acetylpyridine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in the replacement of the fluorine atom with various functional groups.
Aplicaciones Científicas De Investigación
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Industry: It may be used in the development of new materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its hydrazone group can participate in redox reactions, contributing to its antimicrobial and antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzohydrazide: Lacks the pyridine ring and ethylidene bridge, making it less complex.
2-Acetylpyridine: Contains the pyridine ring but lacks the hydrazide group and fluorine atom.
N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide: Similar structure but without the fluorine atom.
Uniqueness
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
5325-69-9 |
|---|---|
Fórmula molecular |
C14H12FN3O |
Peso molecular |
257.26 g/mol |
Nombre IUPAC |
4-fluoro-N-[(Z)-1-pyridin-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C14H12FN3O/c1-10(13-4-2-3-9-16-13)17-18-14(19)11-5-7-12(15)8-6-11/h2-9H,1H3,(H,18,19)/b17-10- |
Clave InChI |
PHKNHJHCBOJBTD-YVLHZVERSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2 |
SMILES isomérico |
C/C(=N/NC(=O)C1=CC=C(C=C1)F)/C2=CC=CC=N2 |
SMILES canónico |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(3-methoxybenzoyl)-5'-methyl-1'-(thiophene-2-carbonyl)spiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1656474.png)
![2,3,6-trimethyl-N,4-diphenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1656477.png)

![N-[(Z)-1-[(4-Bromophenyl)carbamoyl]-2-(4-dimethylaminophenyl)vinyl]benzamide](/img/structure/B1656483.png)
![N-[(Z)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B1656484.png)

![2-amino-6-chloro-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B1656488.png)
![[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] acetate](/img/structure/B1656489.png)
![2-amino-4-(2-ethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B1656490.png)
![2-[(2,4-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B1656491.png)
![6-Hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione](/img/structure/B1656493.png)

![(Z)-4-[4-(Dimethylamino)phenyl]-3-nitrobut-3-en-2-one](/img/structure/B1656496.png)

